

# Application Notes and Protocols for Preclinical Dosing of Upacicalcet

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## Compound of Interest

Compound Name: *Upacicalcet sodium*

CAS No.: *2052969-18-1*

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## Introduction

Upacicalcet is a novel calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2][3] It is being investigated for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). These application notes provide a summary of dosing regimens and detailed protocols for the use of Upacicalcet in established preclinical animal models of CKD and SHPT.

## Mechanism of Action

Upacicalcet enhances the sensitivity of the CaSR on parathyroid cells to extracellular calcium. [2][4] This potentiation of CaSR signaling leads to a reduction in the synthesis and secretion of parathyroid hormone (PTH), a key driver of SHPT and its associated complications, including renal osteodystrophy and cardiovascular disease.

## Preclinical Animal Models

The most commonly utilized preclinical animal models to evaluate the efficacy and safety of Upacicalcet for SHPT associated with CKD are:

- **Adenine-Induced Chronic Kidney Disease Model:** This model induces CKD through the oral administration of adenine, which leads to the deposition of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubulointerstitial nephritis and a progressive decline in renal function.
- **5/6 Nephrectomy (Surgical Ablation) Model:** This surgical model involves the removal of one kidney and the infarction or resection of two-thirds of the contralateral kidney, resulting in a significant reduction in renal mass and the development of progressive CKD.

## Data Presentation: Dosing Regimens and Efficacy

The following tables summarize the quantitative data from key preclinical studies of Upacicalcet in rat models of CKD.

Table 1: Effects of Upacicalcet in Adenine-Induced CKD Rat Model

Dose	Route of Administration	Duration	Change in Serum iPTH	Change in Serum Calcium	Change in Serum Phosphorus	Reference
0.2 mg/kg/day	Intravenous	7 days	Significantly lower than CKD-control	Not significantly affected	Not significantly affected	
1 mg/kg/day	Intravenous	7 days	Significantly lower than CKD-control	Not significantly affected	Not significantly affected	

Table 2: Effects of a Single Intravenous Dose of Upacicalcet in Normal and Double-Nephrectomized Rats

Animal Model	Dose Range	Key Pharmacodynamic Effects	Reference
Normal Rats	0.03 - 3 mg/kg	Dose-dependent decrease in serum iPTH and serum Ca <sup>2+</sup>	
Double-Nephrectomized Rats	0.3 - 30 mg/kg	Dose-dependent decrease in serum iPTH and serum Ca <sup>2+</sup>	

## Experimental Protocols

### Adenine-Induced Chronic Kidney Disease Rat Model

This protocol describes the induction of CKD in rats via oral administration of adenine.

#### Materials:

- Adenine (Sigma-Aldrich or equivalent)
- Vehicle (e.g., 0.5% carboxymethyl cellulose - CMC)
- Male Wistar or Sprague-Dawley rats (8-10 weeks old)
- Standard rat chow
- Gavage needles
- Animal balance

#### Procedure:

- **Acclimatization:** Acclimate rats to the housing conditions for at least one week prior to the start of the experiment. Provide free access to standard chow and water.
- **Adenine Suspension Preparation:** Prepare a suspension of adenine in the chosen vehicle. A common concentration is 200 mg/mL to deliver a dose of 200 mg/kg in a volume of 1 mL/kg.

Ensure the suspension is homogenous before each administration.

- Induction Phase:
  - Administer adenine orally via gavage at a dose of 200-300 mg/kg body weight daily for 2-4 weeks. The exact dose and duration can be adjusted to achieve the desired severity of CKD.
  - A commonly used regimen is 0.75% adenine mixed in the feed for rats.
  - Monitor the animals daily for clinical signs of toxicity, including weight loss, lethargy, and changes in food and water consumption.
- Disease Confirmation: After the induction period, confirm the development of CKD by measuring key biomarkers in serum, including creatinine and blood urea nitrogen (BUN).
- Upacalcet Administration: Once CKD is established, initiate treatment with Upacalcet at the desired doses via the chosen route of administration (e.g., intravenous).
- Monitoring and Endpoint Analysis:
  - Collect blood samples at predetermined time points to measure serum levels of intact parathyroid hormone (iPTH), calcium, and phosphorus.
  - At the end of the study, euthanize the animals and collect tissues (kidneys, parathyroid glands, aorta) for histological and molecular analysis.

## 5/6 Nephrectomy Rat Model

This protocol outlines the surgical procedure for inducing CKD in rats. This is a more invasive model and requires appropriate surgical skills and post-operative care.

Materials:

- Male Sprague-Dawley or Wistar rats (200-250 g)
- Anesthetics (e.g., isoflurane, ketamine/xylazine)

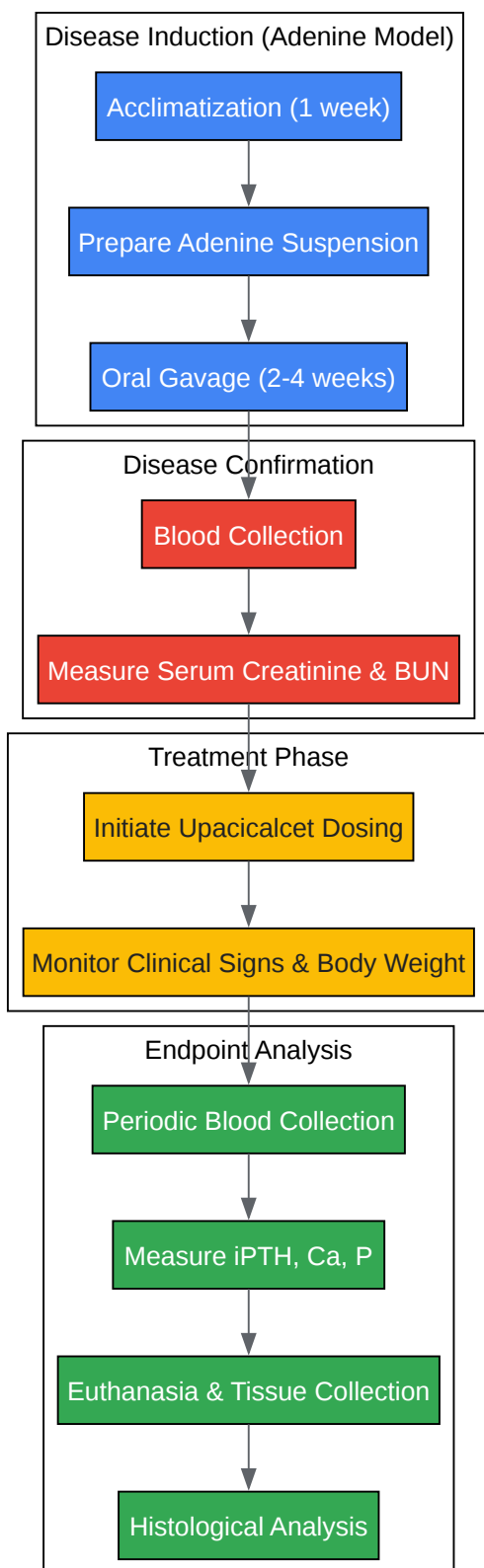
- Surgical instruments (scalpels, forceps, scissors, sutures)
- Surgical microscope or loupes
- Warming pad
- Analgesics for post-operative care

Procedure:

- Acclimatization: Acclimate rats as described in the adenine model protocol.
- First Surgery (Right Nephrectomy):
  - Anesthetize the rat.
  - Make a flank incision to expose the right kidney.
  - Ligate the renal artery and vein and the ureter.
  - Remove the right kidney.
  - Close the muscle and skin layers with sutures.
  - Provide post-operative analgesia and allow the animal to recover for one week.
- Second Surgery (Subtotal Left Nephrectomy):
  - After one week, anesthetize the rat again.
  - Make a flank incision to expose the left kidney.
  - Ligate two of the three branches of the left renal artery or resect the upper and lower thirds of the kidney, leaving approximately one-third of the renal mass.
  - Close the incision as before.
  - Provide post-operative care, including analgesia and monitoring for recovery.

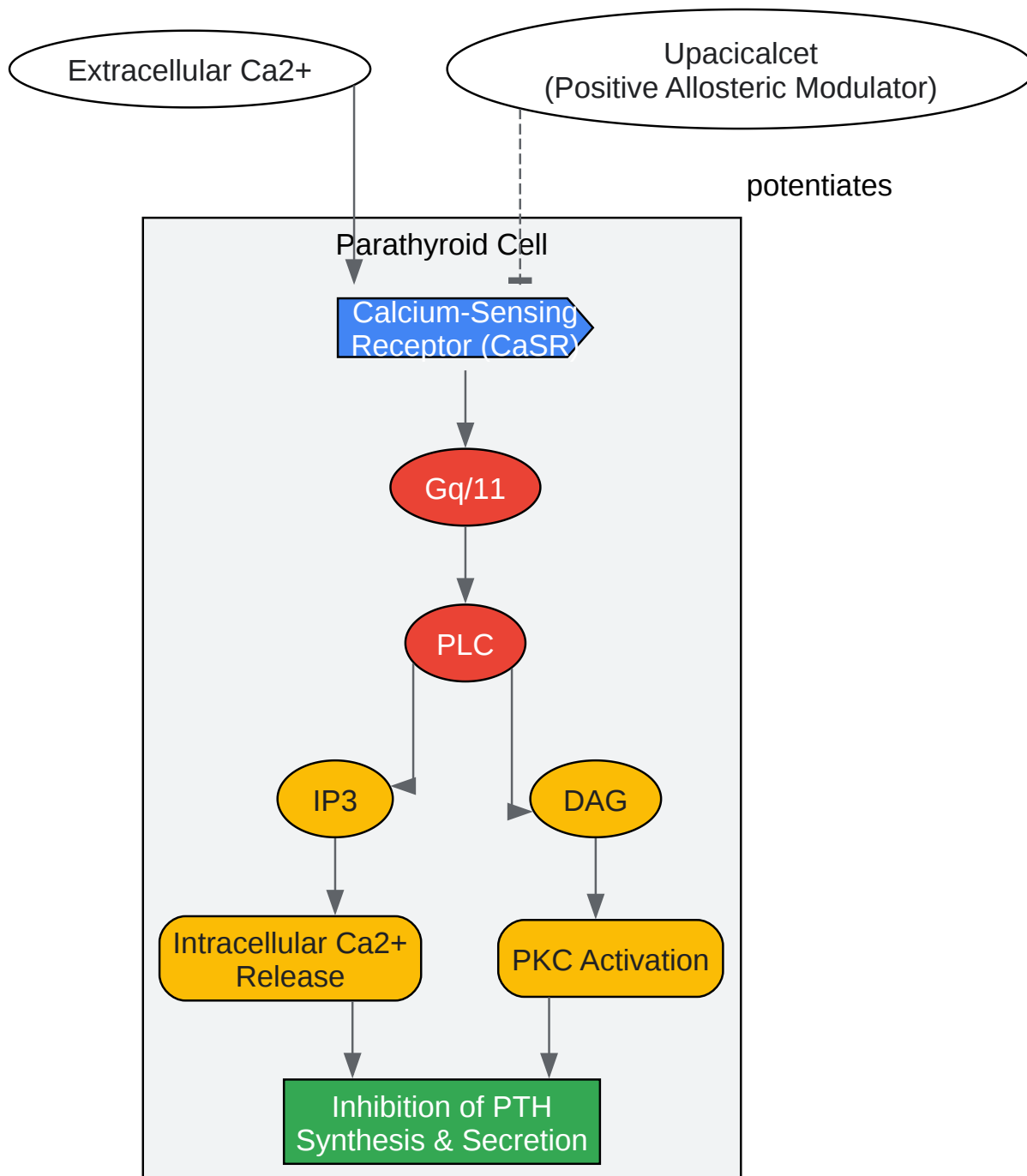
- Disease Development and Upacicalcet Treatment:
  - Allow several weeks for CKD to develop and stabilize, as confirmed by monitoring serum creatinine and BUN.
  - Initiate Upacicalcet treatment and monitor its effects as described in the adenine model protocol.

## Mandatory Visualizations



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Caption: Experimental workflow for evaluating Upacicalcet in a rat model of adenine-induced CKD.



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Caption: Signaling pathway of Upacicalcet's action on the Calcium-Sensing Receptor (CaSR).

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## References

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